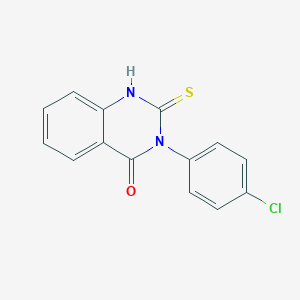

3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBMFWYJFRHAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145517 | |

| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028-40-6 | |

| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1028-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY67KP65Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making quinazolinone derivatives promising candidates for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides an in-depth overview of the biological activities of quinazolinone derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), tubulin, and components of the PI3K/Akt signaling pathway.[2][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinazolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected quinazolinone derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 6n (a quinazoline-pyrimidine hybrid) | A549 (Lung) | 5.9 ± 1.7 | [5] |

| SW-480 (Colorectal) | 2.3 ± 0.91 | [5] | |

| MCF-7 (Breast) | 5.65 ± 2.33 | [5] | |

| Compound IIIa | A549 (Lung) | 18.29 ± 0.45 | [8] |

| Erlotinib (Reference) | A549 (Lung) | 24.50 ± 0.52 | [8] |

| A series of 2-thioxo-3-substituted quinazolin-4-one/chalcone analogues | Various | - | [9] |

| A series of quinazoline derivatives containing piperazine moieties | A549, HepG2, K562, PC-3 | <10 | [6] |

| Fluoro-quinazolinone derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | [10] |

| Erlotinib (Reference) | MCF-7 (Breast) | 1.14 ± 0.04 | [10] |

| Fluoro-quinazolinone derivative E | MDA-MBA-231 (Breast) | 0.43 ± 0.02 | [10] |

| Erlotinib (Reference) | MDA-MBA-231 (Breast) | 2.55 ± 0.19 | [10] |

| Compound 6d (a quinazolinone derivative) | NCI-H460 (Lung) | GI50 = 0.789 | [11] |

| Compound 6d (EGFR inhibition) | - | IC50 = 0.069 ± 0.004 | [11] |

| Erlotinib (Reference, EGFR inhibition) | - | IC50 = 0.045 ± 0.003 | [11] |

| Compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) | EGFR-TK | IC50 = 1.37 nM | [12] |

| Compound 6d | MCF-7 (Breast) | 1.58 | [13] |

| Compound 6d (EGFR inhibition) | - | 0.77 | [13] |

Signaling Pathways in Anticancer Activity

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration.[14][15][16] Many quinazolinone derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling cascades.[11][12][13]

Caption: EGFR signaling pathway inhibition by quinazolinone derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[17][18] Some quinazolinone derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][19]

Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[1][11][20][21][22] Dysregulation of this pathway is common in many cancers. Certain quinazolinone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Caption: PI3K/Akt signaling pathway and its inhibition by quinazolinones.

Antimicrobial Activity

Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[23][24][25] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial activity of quinazolinone derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of some quinazolinone derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinazolinone 27 | S. aureus (including resistant strains) | ≤0.5 | [26] |

| Quinazolinone 15 | S. aureus ATCC 29213 | 0.03 | [26] |

| Quinazolinone 16 | S. aureus ATCC 29213 | 0.003 | [26] |

| Pyrrolidine derivative 16 | S. aureus | 0.5 (mg/mL) | [23] |

| Pyrrolidine derivative 20 | B. subtilis | 0.5 (mg/mL) | [23] |

| Morpholine analogue 29 | B. subtilis | 0.5 (mg/mL) | [23] |

| Pyrrolidine derivative 19 | P. aeruginosa | 0.15 (mg/mL) | [23] |

| Fused 4-(3H)quinazolinone II | S. aureus | 1.56 | [25] |

| S. typhimurium | 3.125 | [25] | |

| Fused 4-(3H)quinazolinone IVe | B. cereus | 1.56 | [25] |

| Ciprofloxacin (Reference) | E. coli | 1.56 | [25] |

| S. typhimurium | 0.39 | [25] | |

| L. monocytogenes | 1.56 | [25] | |

| S. aureus | 1.56 | [25] | |

| P. aeruginosa | 0.78 | [25] | |

| B. cereus | 0.39 | [25] |

Anti-inflammatory Activity

Several quinazolinone derivatives have been reported to possess significant anti-inflammatory properties.[4][27][28][29] Their mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of quinazolinone derivatives is frequently evaluated using the carrageenan-induced paw edema model in rodents, where the percentage inhibition of edema is measured.

| Compound/Derivative | Dose (mg/kg) | % Inhibition of Edema | Reference |

| 2,3,6-trisubstituted quinazolinones 32-36 | - | 10.28 - 53.33 | [27] |

| 3-naphtalene-substituted quinazolinone 40 | 50 | 19.69 - 59.61 | [27] |

| 6-bromo-substituted-quinazolinone | 50 | Most potent in series | [27] |

| Phenylbutazone (Reference) | - | 38.9 | [27] |

| Compound 9 (2'-(p-chlorobenzylideneamino)phenyl substituted) | 50 | 20.4 | [4] |

| Azetidinones 11-16 | 50 | 24.6 - 27.3 | [4] |

| Thiazolidinones 17-22 | 50 | 22.9 - 32.5 | [4] |

| Compound 21 (thiazolidinone derivative) | 50 | 32.5 | [4] |

| Compound QA-2 (2,4-dinitro substitution) | - | 82.75 (after 4 hours) | [28] |

| Compound QA-6 (2-methyl substitution) | - | 81.03 (after 4 hours) | [28] |

| Pyrazolo[1,5-a]quinazoline 13i | - | IC50 < 50 | [30] |

| Pyrazolo[1,5-a]quinazoline 16 | - | IC50 < 50 | [30] |

Anticonvulsant Activity

Quinazolinone derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting significant protection against experimentally induced seizures.[9][12][31][32] Their mechanism of action is often linked to the modulation of GABAergic neurotransmission.

Quantitative Anticonvulsant Activity Data

The anticonvulsant potential of quinazolinone derivatives is typically assessed by determining their median effective dose (ED50) in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |

| Quinazolinone analogue III | PTZ | 73.1 | [9] |

| Quinazolinone analogue IV | PTZ | 11.79 | [9] |

| Compound 5f | MES | 28.90 | [31] |

| Compound 5b | MES | 47.38 | [31] |

| Compound 5c | MES | 56.40 | [31] |

| Compound 5b | scPTZ/MES | 152 | [12] |

| Compound 5c | scPTZ/MES | 165 | [12] |

| Compound 5d | scPTZ/MES | 140 | [12] |

| Methaqualone (Reference) | scPTZ/MES | 200 | [12] |

| Valproate (Reference) | scPTZ/MES | 300 | [12] |

| Compound 12 | PTZ | - | [33] |

| Compound 38 | PTZ | - | [33] |

| Compound 5f | MES | 22.0 | [32] |

GABAergic Signaling Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system.[13][34][35][36][37] The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate the function of GABAA receptors, enhancing GABAergic inhibition.

Caption: Modulation of GABAergic signaling by quinazolinone derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the quinazolinone derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Detailed Protocol:

-

Animal Preparation: Use adult rats or mice, fasted overnight before the experiment.

-

Compound Administration: Administer the quinazolinone derivative orally or intraperitoneally.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of the animal.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity

The MES test is a preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Detailed Protocol:

-

Animal Preparation: Use adult mice or rats.

-

Compound Administration: Administer the quinazolinone derivative intraperitoneally or orally.

-

Induction of Seizure: At the time of peak effect of the compound, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED50 is calculated as the dose that protects 50% of the animals from the seizure.

Conclusion

Quinazolinone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents has been demonstrated through extensive in vitro and in vivo studies. The diverse mechanisms of action, including the inhibition of key signaling pathways such as EGFR and PI3K/Akt, the disruption of tubulin polymerization, and the modulation of GABAergic neurotransmission, underscore the therapeutic potential of this scaffold. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance quinazolinone-based therapeutics from the laboratory to the clinic. Further research into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 12. mdpi.com [mdpi.com]

- 13. GABAA receptor - Wikipedia [en.wikipedia.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 17. mcb.berkeley.edu [mcb.berkeley.edu]

- 18. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. cusabio.com [cusabio.com]

- 23. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 25. ijstm.com [ijstm.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. mdpi.com [mdpi.com]

- 28. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 29. ijmpr.in [ijmpr.in]

- 30. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 37. creative-diagnostics.com [creative-diagnostics.com]

The Structural Dance: Unraveling the Structure-Activity Relationship of 3-Aryl-2-Mercapto-Quinazolin-4-ones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, the 3-aryl-2-mercapto-quinazolin-4-one core has emerged as a particularly promising template for the design of novel therapeutic agents. This technical guide delves into the intricate structure-activity relationships (SAR) of this class of compounds, offering a comprehensive overview of how modifications to their chemical architecture influence their biological effects. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to provide a valuable resource for professionals engaged in drug discovery and development.

Core Structure and Points of Modification

The fundamental structure of 3-aryl-2-mercapto-quinazolin-4-one consists of a fused heterocyclic system with an aryl group at the N-3 position and a mercapto group at the C-2 position. The biological activity of these molecules can be finely tuned by introducing various substituents at three key positions: the quinazolinone ring (Ring A), the 3-aryl ring (Ring B), and the 2-mercapto group (R1).

Structure-Activity Relationship Insights

The biological activities of 3-aryl-2-mercapto-quinazolin-4-ones are diverse, encompassing anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. The following sections summarize the key SAR findings for each of these activities.

Anticancer Activity

The anticancer potential of 3-aryl-2-mercapto-quinazolin-4-one derivatives is significantly influenced by the nature and position of substituents on both the quinazolinone and the 3-aryl rings.

Substituents on the Quinazolinone Ring (Ring A):

-

Halogenation, particularly at the 6-position with bromine or chlorine, has been shown to modulate cytotoxic activity.

-

The presence of a methyl group at the 7-position has been associated with potent activity against certain cancer cell lines.[1]

Substituents on the 3-Aryl Ring (Ring B):

-

The substitution pattern on the 3-aryl ring is a critical determinant of anticancer efficacy.

-

Electron-donating groups, such as methoxy, and electron-withdrawing groups, such as halogens, at various positions on the phenyl ring have been explored, leading to compounds with varying degrees of cytotoxicity.[2] For instance, compounds with a p-chlorophenyl or a p-tolyl group at the N-3 position have demonstrated notable activity.

Modifications at the 2-Mercapto Group (R1):

-

Alkylation or arylation of the thiol group can significantly impact cytotoxicity. S-alkylation with various substituted benzyl groups has yielded compounds with potent anticancer effects.[2]

Table 1: Anticancer Activity of 3-Aryl-2-Mercapto-Quinazolin-4-one Derivatives

| Compound ID | Ring A Substituent | Ring B Substituent | R1 (at 2-mercapto) | Cell Line | IC50 (µM) |

| 4a | H | Phenyl | H | SW620 | 4.24 |

| 4c | 7-CH3 | Phenyl | H | SW620 | 3.61 |

| 4a | H | Phenyl | H | MDA-MB-231 | 2.93 |

| 4c | 7-CH3 | Phenyl | H | MDA-MB-231 | 3.34 |

| 3a | H | Phenyl | H | LoVo | 294.32 |

| 3f | 6-Br | 4-Trifluoromethylphenyl | H | LoVo | 383.50 |

| 3a | H | Phenyl | H | HCT-116 | 298.05 |

| 3f | 6-Br | 4-Trifluoromethylphenyl | H | HCT-116 | 323.59 |

Data synthesized from multiple sources.[1][2]

Anticonvulsant Activity

The quinazolin-4-one scaffold is a well-established pharmacophore for anticonvulsant agents, with methaqualone being a notable historical example.[3][4] SAR studies have revealed key structural requirements for this activity.

Substituents at the N-3 Position:

-

The nature of the substituent at the N-3 position plays a crucial role. Small alkyl or allyl groups are often favored over larger aromatic groups for enhanced anticonvulsant potency.[5]

-

For instance, compounds with an allyl radical at the N-3 position have generally shown higher activity compared to those with a benzyl group.[5]

Substituents at the C-2 Position:

-

The substituent at the C-2 position is also critical for pharmacokinetics and anticonvulsant strength.[5]

-

Electron-donating groups on a phenyl ring at the C-2 position, in combination with an allyl group at N-3, have been found to be beneficial for activity.[5]

Table 2: Anticonvulsant Activity of Quinazolin-4-one Derivatives

| Compound Series | N-3 Substituent | C-2 Substituent Type | General Activity Trend |

| "a" series | Allyl | EDG on Aryl | Higher Activity |

| "b" series | Benzyl | EDG on Aryl | Lower Activity |

EDG: Electron-Donating Group. Data based on comparative analysis.[5]

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[6]

Substituents on the Quinazolinone Ring (Ring A):

-

The presence of a bromine atom at the 6-position has been associated with enhanced anti-inflammatory activity.[7]

Substituents on the 3-Aryl Ring (Ring B):

-

A p-chlorophenyl group at the N-3 position has been shown to be more effective for anti-inflammatory activity compared to an unsubstituted phenyl group.[7]

Modifications at the 2-Position:

-

The introduction of various heterocyclic moieties at the C-2 position has been a successful strategy to enhance anti-inflammatory potential.[7][8][9]

Table 3: Anti-inflammatory Activity of Quinazolin-4-one Derivatives

| Compound ID | Ring A Substituent | Ring B Substituent | % Inhibition of Edema (50 mg/kg) |

| 9 | 6-Br | 2'-(p-chlorobenzylideneamino)phenyl | 20.4 |

| 21 | 6-Br | 2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl | 32.5 |

Data represents a selection of compounds from a larger study.[7]

Antimicrobial Activity

The 3-aryl-2-mercapto-quinazolin-4-one scaffold has also served as a basis for the development of antimicrobial agents.

Modifications at the 2-Mercapto Group:

-

Condensation of the 2-mercapto group with substituted aroyl chlorides to form thioesters has yielded compounds with activity against both Gram-positive and Gram-negative bacteria.[10]

-

The introduction of thiazolidinone or thiazole moieties at the 2-position has also been explored to generate compounds with antimicrobial properties.[11]

Experimental Protocols

The synthesis of 3-aryl-2-mercapto-quinazolin-4-ones and their derivatives typically involves a multi-step process. The following is a generalized protocol synthesized from various reported methods.

General Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones:

-

Step 1: Synthesis of the Quinazolinone Core

-

A mixture of an appropriately substituted anthranilic acid (1 equivalent) and a substituted phenyl isothiocyanate (1.1 equivalents) is refluxed in a solvent such as glacial acetic acid for 8-12 hours.[2]

-

The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a suitable solvent (e.g., ethanol or water), and dried.

-

Recrystallization from a solvent like ethanol or acetic acid affords the purified 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.

-

General Procedure for S-Alkylation of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones:

-

Step 2: S-Alkylation

-

To a solution of the 3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one (1 equivalent) in a polar aprotic solvent such as dry acetone or DMF, an anhydrous base like potassium carbonate (K2CO3) (1.5 equivalents) is added.

-

The mixture is stirred at room temperature for 30-60 minutes.

-

The desired alkylating agent (e.g., a substituted benzyl halide) (1.1 equivalents) is then added, and the reaction mixture is refluxed for 4-8 hours.[2]

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is treated with cold water, and the resulting solid is filtered, washed thoroughly with water, and dried.

-

Purification is typically achieved by recrystallization from an appropriate solvent.

-

Characterization: The synthesized compounds are characterized using standard spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=S, and N-H.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study for 3-aryl-2-mercapto-quinazolin-4-ones can be systematically represented. The following diagram illustrates a typical workflow from initial synthesis to the identification of lead compounds.

Caption: A typical workflow for a structure-activity relationship study of 3-aryl-2-mercapto-quinazolin-4-ones.

Conclusion

The 3-aryl-2-mercapto-quinazolin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive research into their structure-activity relationships has provided valuable insights into the key structural features required for various biological activities. This guide has synthesized and presented this information in a structured format to aid researchers in the rational design of more potent and selective quinazolinone-based drugs. The tabulated data, generalized experimental protocols, and the visual representation of the SAR workflow are intended to serve as a practical resource for the drug development community, facilitating the journey from chemical synthesis to the identification of promising lead compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-aryl-2-substituted-4(3H)-quinazolines as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-Mercapto-3H-quinazolin-4-ones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Within this class, 2-mercapto-3H-quinazolin-4-one holds particular interest due to its synthetic versatility and therapeutic potential. A critical aspect of its chemistry, which dictates its reactivity and biological interactions, is the phenomenon of tautomerism. This guide provides an in-depth exploration of the thiol-thione tautomerism in 2-mercapto-3H-quinazolin-4-ones, presenting spectroscopic evidence, quantitative data, and detailed experimental protocols to elucidate the predominant tautomeric form.

Introduction: The Thiol-Thione Tautomeric Equilibrium

2-Mercapto-3H-quinazolin-4-one can theoretically exist in two tautomeric forms: the thiol form (2-mercapto-3H-quinazolin-4-one) and the thione form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one). This equilibrium involves the migration of a proton between the sulfur and nitrogen atoms at positions 2 and 1, respectively. Understanding the position of this equilibrium is paramount for predicting the molecule's physicochemical properties, such as its hydrogen bonding capacity, acidity, and electronic distribution, which in turn govern its biological activity.

Figure 1: Thiol-Thione Tautomeric Equilibrium in 2-Mercapto-3H-quinazolin-4-one.

Spectroscopic Evidence for the Predominant Thione Form

Overwhelming evidence from various analytical techniques indicates that 2-mercapto-3H-quinazolin-4-one and its derivatives predominantly exist in the thione tautomeric form in both the solid state and in solution.

X-Ray Crystallography

Single-crystal X-ray diffraction studies on derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one consistently reveal a molecular geometry corresponding to the thione form in the solid state.[1][2][3] Key crystallographic features include a C=S double bond length and the presence of a hydrogen atom on the nitrogen at position 1 (N1). The C=S bond length is typically around 1.67-1.68 Å, which is in good agreement with a double bond, while the C=O bond length is approximately 1.21-1.23 Å.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution, particularly in solvents like DMSO-d6, provides compelling evidence for the thione tautomer.

-

¹H NMR: The spectra of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives consistently show a broad singlet corresponding to the N1-H proton, typically in the range of δ 10.8-13.24 ppm.[1][4] Conversely, a signal for an S-H proton, which would be expected for the thiol form, is characteristically absent.

-

¹³C NMR: The chemical shift of the carbon at position 2 (C2) is highly indicative of its bonding. In the thione form, this carbon is part of a thiocarbonyl group (C=S), and its resonance appears significantly downfield, typically in the range of δ 174-177 ppm.[4][5] This is a key piece of quantitative data confirming the thione structure.

Infrared (IR) Spectroscopy

IR spectroscopy further corroborates the predominance of the thione form. The spectra of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives display characteristic absorption bands that align with the thione structure.[2][5]

-

A broad absorption band in the region of 3155-3265 cm⁻¹ is attributed to the N-H stretching vibration.[1][4]

-

A sharp, strong absorption band around 1650-1707 cm⁻¹ corresponds to the C=O stretching vibration of the quinazolinone ring.[1][2]

-

A characteristic band for the C=S stretching vibration is observed in the range of 1205-1250 cm⁻¹.[1][5]

-

Notably, the absence of a distinct S-H stretching band (which typically appears around 2550-2600 cm⁻¹) further rules out a significant population of the thiol tautomer.

Quantitative Data

| Spectroscopic Technique | Functional Group | Characteristic Signal/Peak | Observed Range | Reference(s) |

| ¹H NMR | N1-H (Thione) | Chemical Shift (δ) | 10.8 - 13.24 ppm | [1][4] |

| S-H (Thiol) | Chemical Shift (δ) | Not Observed | ||

| ¹³C NMR | C2=S (Thione) | Chemical Shift (δ) | 174 - 177 ppm | [4][5] |

| IR Spectroscopy | N-H Stretch (Thione) | Wavenumber (cm⁻¹) | 3155 - 3265 cm⁻¹ | [1][4] |

| C=O Stretch | Wavenumber (cm⁻¹) | 1650 - 1707 cm⁻¹ | [1][2] | |

| C=S Stretch (Thione) | Wavenumber (cm⁻¹) | 1205 - 1250 cm⁻¹ | [1][5] | |

| S-H Stretch (Thiol) | Wavenumber (cm⁻¹) | Not Observed |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of 2-mercapto-3H-quinazolin-4-ones to study their tautomeric behavior.

Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

A common and effective method for the synthesis of the title compound and its derivatives involves the cyclization of a thiourea precursor.

Materials:

-

Anthranilic acid or its derivatives

-

An isothiocyanate (e.g., phenyl isothiocyanate for a 3-phenyl derivative) or carbon disulfide

-

A suitable solvent (e.g., ethanol, dimethylformamide (DMF))

-

Base (e.g., potassium carbonate, sodium hydroxide) (optional, depending on the specific procedure)

Procedure (General):

-

A mixture of anthranilic acid (1 equivalent) and the corresponding isothiocyanate (1 equivalent) is refluxed in a suitable solvent such as ethanol for several hours.

-

Alternatively, for the parent compound, anthranilic acid can be reacted with carbon disulfide in the presence of a base.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative.[6][7]

Spectroscopic Analysis of Tautomerism

Figure 2: General Experimental Workflow for Tautomeric Analysis.

4.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Pay close attention to the downfield region (δ 10-14 ppm) to observe the N-H proton.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. The region of δ 170-180 ppm is of particular interest for observing the C=S carbon signal.

4.2.2. FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic stretching frequencies for N-H, C=O, and C=S bonds and note the absence of an S-H stretching band.

4.2.3. X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a solution in a suitable solvent like DMF or ethanol.

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the crystal structure to determine the precise atomic positions and bond lengths.

Conclusion

The tautomeric state of 2-mercapto-3H-quinazolin-4-ones has been unequivocally established through extensive spectroscopic and crystallographic studies. The collective evidence from X-ray diffraction, NMR (¹H and ¹³C), and IR spectroscopy demonstrates that these compounds predominantly exist in the thione form (2-thioxo-2,3-dihydroquinazolin-4(1H)-one) in both solid and solution phases. This fundamental understanding of their structure is crucial for the rational design and development of new quinazolinone-based therapeutic agents, as the thione tautomer presents a distinct set of physicochemical properties that govern its interactions with biological targets. Researchers and drug development professionals should, therefore, consider the thione form as the primary, and likely exclusive, tautomer in their future investigations and molecular modeling studies.

References

- 1. Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [mdpi.com]

- 2. Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The Discovery and Synthesis of Novel Quinazolinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the discovery and synthesis of novel quinazolinone compounds, with a focus on their therapeutic potential, particularly in oncology and infectious diseases. This document details key synthetic methodologies, presents quantitative biological data, and illustrates the intricate signaling pathways modulated by this versatile class of molecules.

I. Synthetic Methodologies for Quinazolinone Scaffolds

The synthesis of the quinazolinone core can be achieved through a variety of classical and modern organic chemistry techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

One of the most established methods for the synthesis of 4(3H)-quinazolinones is the Niementowski Reaction . This reaction, first described in 1895, involves the condensation of anthranilic acid with an amide at elevated temperatures.[1] While historically significant, this method can sometimes result in low to moderate yields.[2]

A widely employed alternative involves the acylation of anthranilic acid with an acyl chloride, followed by cyclization with acetic anhydride to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives.[3]

Experimental Protocol: Synthesis of 2,3-disubstituted-4(3H)quinazolinones [4]

-

N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.

-

Cyclization to Benzoxazinone: The resulting N-acyl anthranilic acid is treated with acetic anhydride to yield the 2-substituted-1,3-benzoxazin-4-one.

-

Formation of Quinazolinone: The benzoxazinone is subsequently refluxed with a primary amine (e.g., aniline or benzylamine) to afford the 2,3-disubstituted-4(3H)-quinazolinone.

-

Further Functionalization (Optional): The synthesized quinazolinone can be further modified. For instance, bromination followed by reaction with phenylhydrazine can introduce additional functional groups.[4]

Modern Synthetic Strategies

To improve reaction efficiency, yield, and environmental footprint, modern synthetic methods have been increasingly adopted for quinazolinone synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool, significantly reducing reaction times and often improving product yields compared to conventional heating methods.[5][6][7][8][9] One-pot microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones can be achieved by reacting anthranilic acid, trimethyl orthoformate, and a desired amine in ethanol at 120 °C for 30 minutes.[2]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-substituted quinazolin-4(3H)-ones [2]

-

Reactant Mixture: In a suitable reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).

-

Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for 30 minutes.

-

Work-up: After completion, pour the reaction mixture over crushed ice to precipitate the product.

Metal-Catalyst Free Synthesis: An environmentally friendly approach involves the oxidative olefin bond cleavage of 2-aminobenzamides and styrenes using DMSO as the solvent and p-TsOH as an additive, avoiding the need for a metal catalyst.[10]

II. Biological Activities and Quantitative Data

Quinazolinone derivatives exhibit a wide array of biological activities, with extensive research focused on their potential as anticancer and antimicrobial agents. The following tables summarize the in vitro activities of selected novel quinazolinone compounds.

Anticancer Activity

The anticancer potential of quinazolinones is a major area of investigation, with many derivatives showing potent activity against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |

| Compound 18 | MGC-803 (Gastric) | 0.85 | Induces G2/M cell cycle arrest and apoptosis | [7] |

| Compound 6d | NCI-H460 (Lung) | 0.789 (GI50) | EGFR inhibitor, induces G1/S cell cycle arrest | [11] |

| Compound 6d | HS 578T (Breast) | - | Induces apoptosis | [11] |

| Compound 8b | EGFR-TK | 0.00137 (IC50) | EGFR tyrosine kinase inhibitor | [3] |

| Compound G | MCF-7 (Breast) | 0.44 | Antitumor agent | [12] |

| Compound E | MDA-MBA-231 (Breast) | 0.43 | Antitumor agent, Tubulin polymerization inhibitor | [12] |

| Compound 106 | Cdk4 | 0.47 (IC50) | Cdk4 and microtubule polymerization inhibitor | [13] |

| Compound 106 | Microtubule Polymerization | 0.6 (IC50) | Cdk4 and microtubule polymerization inhibitor | [13] |

| LU1501 | SK-BR-3 (Breast) | 10.16 | NF-κB pathway inhibitor | [14] |

| LU1501 | HCC1806 (Breast) | 10.66 | NF-κB pathway inhibitor | [14] |

| Compound 39 | HT29 (Colon), U87 (Glioblastoma), A2780 (Ovarian), H460 (Lung), BE2-C (Neuroblastoma) | < 0.05 | Tubulin polymerization inhibitor | [2] |

| Compound 64 | - | - | Tubulin polymerization inhibitor | [2] |

Antimicrobial Activity

Quinazolinones have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.

| Compound ID | Microorganism | MIC (µM) | Biofilm Inhibition IC50 (µM) | Reference |

| Compound 4d | Various bacteria and fungi | 0.012 | - | [15] |

| Compound 6d | Various bacteria and fungi | 0.012 | - | [15] |

| Compound 19 | Pseudomonas aeruginosa | - | 3.55 | [16] |

| Compound 20 | Pseudomonas aeruginosa | - | 6.86 | [16] |

III. Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinazolinone compounds stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of EGFR Signaling Pathway

A significant number of quinazolinone derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3][11][17][18] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[11] Quinazolinone-based EGFR inhibitors typically bind to the ATP-binding site of the tyrosine kinase domain, preventing autophosphorylation and downstream signaling.[19] This inhibition leads to cell cycle arrest, primarily at the G1/S phase, and induction of apoptosis.[11][18]

Caption: EGFR signaling pathway and its inhibition by quinazolinone compounds.

Disruption of Tubulin Polymerization

Another critical anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization.[2][12][20][21] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance. By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][20][21]

Caption: Inhibition of tubulin polymerization by quinazolinone derivatives.

Modulation of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a pivotal role in inflammation and cancer.[14][22][23] Some quinazolinone derivatives have been identified as inhibitors of NF-κB activation.[22][23] By blocking this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and anti-apoptotic genes, thereby exerting anti-inflammatory and anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone compounds.

IV. Experimental Workflows

The discovery and development of novel quinazolinone compounds follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. acgpubs.org [acgpubs.org]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]

- 13. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journal.waocp.org [journal.waocp.org]

- 20. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Screening of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds that are the focus of extensive research in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This scaffold is present in numerous natural alkaloids and synthetic compounds, exhibiting properties that include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] The functional versatility of the 4(3H)-quinazolinone core allows for extensive structural modifications, making it a privileged scaffold in drug discovery.[6][7] This technical guide provides an in-depth overview of the preliminary screening of a specific derivative, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The document details its synthesis, outlines protocols for key biological assays, presents quantitative data in a structured format, and utilizes visualizations to illustrate critical workflows and pathways, serving as a comprehensive resource for professionals in the field.

Synthesis Pathway

The synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of 2-aminobenzoic acid (anthranilic acid) with 4-chlorophenyl isothiocyanate. The reaction is generally heated under reflux in a suitable solvent, such as ethanol, to yield the target compound.

Preliminary Biological Screening

The preliminary screening of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is essential to determine its potential therapeutic applications. The primary focus of initial assays is typically on its antimicrobial and cytotoxic activities, given the known potential of the quinazolinone scaffold.[8][9]

Anticancer Activity

Quinazolinone derivatives are widely investigated for their potential as anticancer agents, with some acting as inhibitors of crucial enzymes like epidermal growth factor receptor (EGFR) kinase.[5][6] The cytotoxic effects of the title compound are typically evaluated against a panel of human cancer cell lines.

Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values)

| Cancer Cell Line | Type | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

| MCF-7 | Breast Carcinoma | 35.8 | Doxorubicin (1.2) |

| A549 | Lung Carcinoma | 42.1 | Cisplatin (5.7) |

| HepG2 | Hepatocellular Carcinoma | 29.5 | Sorafenib (4.5) |

| PC3 | Prostate Cancer | 51.3 | Docetaxel (0.9) |

Note: The data presented in this table is illustrative and serves as an example of how results from a preliminary screening would be formatted. Specific values for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one would need to be determined experimentally.

Antimicrobial Activity

The quinazolinone nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[10][11] Preliminary screening involves testing the compound against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Illustrative Antimicrobial Screening Data (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) | Reference Drug (MIC µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 62.5 | Ciprofloxacin (1.0) |

| Bacillus subtilis | Gram-positive Bacteria | 125 | Ciprofloxacin (0.5) |

| Escherichia coli | Gram-negative Bacteria | >250 | Ciprofloxacin (0.25) |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >250 | Ciprofloxacin (1.0) |

| Candida albicans | Fungus | 125 | Fluconazole (2.0) |

| Aspergillus niger | Fungus | 250 | Fluconazole (8.0) |

Note: The data presented in this table is illustrative and serves as an example of how results from a preliminary screening would be formatted. Specific values for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one would need to be determined experimentally.

Experimental Protocols

Detailed and reproducible protocols are critical for accurate preliminary screening. The following sections describe standard methodologies for assessing anticancer and antimicrobial activity.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation. It is a standard preliminary assay for anticancer screening.[12]

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: The test compound, 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours under the same conditions.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Bacterial or fungal strains are grown in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (medium only) controls are included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at a suitable temperature for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanism of Action

While the precise mechanism for this specific compound requires further investigation, many quinazolinone-based anticancer agents function by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5][13] A plausible hypothesis is the inhibition of the EGFR or related tyrosine kinase pathways, leading to the downstream suppression of pro-survival signals and the induction of apoptosis (programmed cell death).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antihistaminic properties[1][2][3][4]. The 2-mercapto-quinazolin-4(3H)-one core, in particular, serves as a versatile intermediate for the synthesis of various derivatives. This document provides a detailed protocol for the synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its subsequent derivatization via S-alkylation.

Synthesis of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

The primary and most common method for synthesizing the target compound is through the condensation reaction of anthranilic acid with 4-chlorophenyl isothiocyanate[5][6]. The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate, which then undergoes intramolecular cyclization to yield the quinazolinone ring system.

Experimental Protocols

Method A: Conventional Synthesis in Glacial Acetic Acid

This protocol is adapted from a general procedure for the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[7].

-

Reagents and Materials:

-

Anthranilic acid

-

4-Chlorophenyl isothiocyanate

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, suspend anthranilic acid (10 mmol) in glacial acetic acid (30 mL).

-

Add 4-chlorophenyl isothiocyanate (10 mmol) to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 8-10 hours[7]. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of crushed ice or cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any residual acetic acid.

-

Dry the crude product and recrystallize from ethanol to obtain the pure 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one.

-

Method B: Base-Catalyzed Synthesis in Ethanol

This protocol uses a base catalyst, which can facilitate the reaction under milder conditions[5][6].

-

Reagents and Materials:

-

Anthranilic acid

-

4-Chlorophenyl isothiocyanate

-

Absolute Ethanol

-

Triethylamine (base catalyst)

-

Equipment as listed in Method A

-

-

Procedure:

-

Dissolve anthranilic acid (10 mmol) and 4-chlorophenyl isothiocyanate (10 mmol) in absolute ethanol (40 mL) in a round-bottom flask[6].

-

Add triethylamine (15 mmol) to the mixture[6].

-

Heat the mixture to reflux for 3-4 hours[5][6]. Monitor the reaction progress by TLC.

-

After cooling to room temperature, the resulting precipitate is filtered.

-

Wash the precipitate with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the final product[6].

-

Data Presentation: Synthesis of Parent Compound

| Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| Method A | Glacial Acetic Acid | None | 10 | Good | [7] |

| Method B | Ethanol | Triethylamine | 3-4 | 75 | [5][6] |

| Microwave | Deep Eutectic Solvent | Choline Chloride:Urea | 0.5 - 2 | 13 - 49 | [5] |

| Ultrasound | Deep Eutectic Solvent | Choline Chloride:Urea | 0.5 - 2 | 16 - 76 | [5] |

Note: Yields for microwave and ultrasound methods are for a range of substituted 2-mercaptoquinazolin-4(3H)-ones as reported in the literature[5].

Visualization: Synthesis Workflow

Caption: General synthesis workflow for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one and its S-alkylated derivatives.

Synthesis of 2-(Alkyl/Aryl-thio) Derivatives

The 2-mercapto group of the parent quinazolinone is nucleophilic and can be readily alkylated or arylated by reacting with various halo-organic reagents to produce a diverse library of derivatives[8]. This S-alkylation is a common strategy to modify the compound's biological activity[1][9].

Experimental Protocol: General S-Alkylation

This protocol is a generalized procedure based on methods for S-alkylation of similar quinazolinone cores[7][9].

-

Reagents and Materials:

-

3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

-

Appropriate alkyl or aryl halide (e.g., benzyl bromide, phenacyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser or magnetic stirrer

-

Heating source (if needed)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (5 mmol) in dry acetone (25 mL)[7].

-

Add anhydrous potassium carbonate (7.5 mmol) to the solution. K₂CO₃ acts as a base to deprotonate the thiol group.

-

Add the desired alkyl/aryl halide (5.5 mmol) to the reaction mixture.

-

Stir the mixture at room temperature or reflux for 6-12 hours, depending on the reactivity of the halide[7][9]. Monitor the reaction by TLC.

-

After the reaction is complete, filter off the potassium carbonate.

-

Evaporate the solvent (acetone) under reduced pressure.

-

The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, chloroform-methanol mixture) to yield the pure S-alkylated derivative[10].

-

Data Presentation: Examples of Synthesized Derivatives

| Derivative Name | Alkylating Agent | Yield (%) | Melting Point (°C) | Reference |

| 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones | Benzyl Bromide | Good | N/A | [7] |

| 2-((2-oxo-phenylethyl) thio)-3-phenylquinazolin-4-(3H)-one | Phenacyl Bromide | Good | N/A | [9] |

| 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one (PC5) | 1-(3-chloropropyl)-4-methylpiperazine | N/A | N/A | [1] |

Note: Specific yield and melting point data for the exact 3-(4-chlorophenyl) derivatives are not always available and may vary based on the specific alkylating agent used.

Biological Activity and Potential Mechanism

Derivatives of this class have been investigated for various pharmacological activities. For instance, certain 3-(4-chlorophenyl)-2-(substituted thio) quinazolin-4-(3H)-ones have shown significant H1-antihistaminic activity[1]. They are believed to act as antagonists at the H1 receptor, blocking the action of histamine and thereby preventing allergic responses like bronchospasm[1].

Visualization: Proposed Antihistaminic Action

Caption: Proposed mechanism of H1-antihistaminic action for quinazolinone derivatives.

References

- 1. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Chlorophenyl)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: In Vitro Antimicrobial Activity of 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation: Antimicrobial Activity of a Related Quinazolinone Derivative

Due to the absence of specific published data for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one, the following table summarizes the antibacterial activity of a structurally related compound, 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one, as reported in the literature. This data is presented to give an indication of the potential antimicrobial profile of the quinazolinone core bearing a 3-(4-chlorophenyl) substituent. The activity was determined using the agar cup plate method, with ciprofloxacin as the reference standard[1][2].

Table 1: Zone of Inhibition for 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one

| Microorganism | Gram Stain | Zone of Inhibition (cm) |

| Proteus vulgaris | Gram-Negative | 1.2 |

| Bacillus subtilis | Gram-Positive | 1.0 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antimicrobial activity of quinazolinone derivatives, adapted from established protocols in the literature[3].

Micro-broth Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC)

This method is a colorimetric assay used to determine the minimum concentration of a compound that inhibits microbial growth.

Materials:

-

Test compound (3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one)

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with microbial suspension)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of Microbial Inoculum:

-

Culture the microbial strains overnight in their respective broths.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of test concentrations (e.g., 512, 256, 128, 64, 32 µg/mL)[3].

-

-

Assay Setup:

-

In a 96-well microplate, add 100 µL of the appropriate broth to all wells.

-

Add 100 µL of the diluted test compound to the first well of a row and perform serial dilutions across the plate.

-

Add 10 µL of the microbial inoculum to each well, except for the sterility control wells.

-

Include positive and negative control wells on each plate.

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Addition of Alamar Blue and Reading:

-

After incubation, add 20 µL of Alamar Blue reagent to each well[3].

-

Incubate for an additional 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue (from blue to pink).

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine if the compound is microbicidal (kills the microbe) or microbistatic (inhibits growth).

Protocol:

-

Following the determination of the MIC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Logical Relationship of Quinazolinone Structure to Antimicrobial Activity

Caption: Structure-activity relationship concept for the test compound.

References

- 1. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(4-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential anticancer activity, and methodologies for evaluating 3-(4-chloro-phenyl)-2-mercapto-3H-quinazolin-4-one. The information is intended to guide researchers in the exploration of this compound as a potential therapeutic agent.

Introduction